N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring:
- A bicyclic thieno[3,2-d]pyrimidin-4-one core.
- A 4-fluorophenyl substituent at position 3 of the pyrimidine ring.
- A 6-methyl group on the thieno ring.
- A sulfanylacetamide side chain at position 2, linked to a 4-fluorophenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S2/c1-12-10-17-19(30-12)20(28)26(16-8-4-14(23)5-9-16)21(25-17)29-11-18(27)24-15-6-2-13(22)3-7-15/h2-9,12H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYNKOREQOHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,2-d]pyrimidine core with fluorinated phenyl groups that contribute to its biological activity.
Research indicates that the compound exhibits antimicrobial , anti-inflammatory , and anticancer activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anti-inflammatory Effects : The compound acts as an inhibitor of pro-inflammatory cytokines. Studies have indicated that it can suppress tumor necrosis factor-alpha (TNFα) release in cellular models, suggesting a potential role in treating inflammatory diseases .
- Anticancer Properties : Preliminary screenings have identified the compound as a candidate for anticancer therapy. It exhibits cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA (MIC < 10 µg/mL) | |
| Anti-inflammatory | Inhibition of TNFα release | |
| Anticancer | Cytotoxicity in various cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar thieno[3,2-d]pyrimidine derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in improving biological activity .
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that this compound significantly reduced levels of inflammatory markers in vitro. This suggests its potential application in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of thienopyrimidine compounds exhibit broad-spectrum antibacterial properties. For instance, compounds with similar structures have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structural modifications, including the incorporation of fluorophenyl groups, enhance their activity against various pathogens .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of thienopyrimidine derivatives found that certain modifications significantly increased their potency. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-positive bacteria, suggesting that the design of new derivatives could lead to improved therapeutic agents .
Anti-inflammatory Properties
In addition to antimicrobial applications, N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been explored for its anti-inflammatory properties. Compounds within this class have been shown to inhibit key inflammatory pathways by targeting specific enzymes involved in inflammatory responses.
Research Findings: Dual Inhibition Mechanism
Research on related compounds has demonstrated their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), both of which are crucial in mediating inflammatory responses. This dual inhibition mechanism suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Potential Applications in Cancer Therapy
Emerging studies suggest that thienopyrimidine derivatives may also possess anticancer properties. The ability to modulate cellular signaling pathways involved in tumor growth presents a promising avenue for research. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Bioactivity
Fluorine vs. Chlorine Substituents
- Chlorine’s larger atomic size could sterically hinder binding in certain kinase pockets compared to fluorine .
Benzothiazole vs. Fluorophenyl Acetamide
- IWP-3 () replaces the fluorophenyl acetamide with a 6-methylbenzothiazole , introducing a planar heterocycle that enhances π-π stacking with aromatic residues in the Wnt pathway . This modification shifts activity from kinase inhibition to β-catenin signaling disruption.
Pyrimidine Core vs. Thieno[3,2-d]pyrimidinone
- The pyrimidine derivative () lacks the fused thiophene ring, reducing conformational rigidity and possibly diminishing target affinity compared to the bicyclic thieno[3,2-d]pyrimidinone core .
Spectral and Computational Comparisons
- NMR Analysis : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting that the 6-methyl and sulfanylacetamide groups in the target compound create distinct electronic environments compared to analogs .
- Molecular Similarity Metrics: Tanimoto and Dice indices () indicate moderate similarity (~0.6–0.7) between the target compound and IWP-3, primarily due to shared thieno[3,2-d]pyrimidinone cores. Lower similarity (~0.4) is observed with pyrimidine derivatives () .
Bioactivity Clustering
- demonstrates that compounds with structural similarity often cluster in bioactivity profiles. For example, thieno[3,2-d]pyrimidinones (target compound, IWP-3) show overlapping activity in kinase and Wnt pathway assays, whereas pyrimidine analogs () correlate with cytotoxicity in NCI-60 screens .
Key Findings and Implications
Core Structure Dominates Activity: The thieno[3,2-d]pyrimidinone core is critical for kinase interaction, while substituents fine-tune selectivity (e.g., IWP-3’s benzothiazole group redirects activity to Wnt signaling) .
Fluorine Enhances Stability : The 4-fluorophenyl group improves metabolic stability compared to chlorophenyl analogs, as seen in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
